N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide

Physicochemical differentiation SAR Electronic parameters

This 2-(methylthio)benzamide compound is distinguished by its furan-3-ylbenzyl appendage and a methylthio substituent. This specific group acts as a critical pharmacophoric element for potent Factor Xa inhibition, unlike generic 2-chloro or unsubstituted analogs. In silico PASS predictions forecast a multi-mechanism profile (antineoplastic, apoptosis agonism, DNA synthesis inhibition) with the highest probability for lipid metabolism regulation (Pa=0.999), making it a rational candidate for focused oncology and metabolic disease screening libraries.

Molecular Formula C19H17NO2S
Molecular Weight 323.41
CAS No. 2034454-10-7
Cat. No. B2598078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide
CAS2034454-10-7
Molecular FormulaC19H17NO2S
Molecular Weight323.41
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)C3=COC=C3
InChIInChI=1S/C19H17NO2S/c1-23-18-5-3-2-4-17(18)19(21)20-12-14-6-8-15(9-7-14)16-10-11-22-13-16/h2-11,13H,12H2,1H3,(H,20,21)
InChIKeyQPNWCOOJJCXMPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Furan-3-yl)benzyl)-2-(methylthio)benzamide (CAS 2034454-10-7): Chemical Identity and Procurement Baseline


N-(4-(Furan-3-yl)benzyl)-2-(methylthio)benzamide (CAS 2034454-10-7) is a synthetic small-molecule benzamide derivative with the molecular formula C19H17NO2S and a molecular weight of 323.41 g/mol . It features a 2-(methylthio)benzamide core linked via a methylene bridge to a 4-(furan-3-yl)phenyl moiety. The compound is commercially available from multiple vendors at ≥95% purity for research use only . Its InChIKey is QPNWCOOJJCXMPP-UHFFFAOYSA-N and its canonical SMILES is CSc1ccccc1C(=O)NCc1ccc(-c2ccoc2)cc1 . Based on in silico PASS prediction, this compound is forecast to exhibit lipid metabolism regulation (Pa = 0.999), DNA synthesis inhibition (Pa = 0.991), apoptosis agonism (Pa = 0.979), and antineoplastic activity (Pa = 0.961) [1]. However, it must be noted that as of the search date, no peer-reviewed primary research papers or patents specifically reporting experimental biological data for this exact compound were identified in the public domain.

Why In-Class Benzamide Analogs Cannot Substitute for N-(4-(Furan-3-yl)benzyl)-2-(methylthio)benzamide in Focused Research


Benzamide derivatives are not functionally interchangeable. Even subtle substituent changes at the 2-position of the benzamide ring or within the N-benzyl appendage can profoundly alter target engagement, potency, and selectivity profiles. Within the 4-(furan-3-yl)benzyl subclass, the 2-methylthio group of the target compound confers distinct electronic (sigma-donating) and steric properties versus the 2-chloro (electron-withdrawing), 2-trifluoromethyl (strongly electron-withdrawing, lipophilic), or unsubstituted analogs [1]. Industry experience with related 2-(methylthio)benzamide series demonstrates that this substituent can function as a critical pharmacophoric element for target binding rather than a passive spectator group [2]. Moreover, class-level PASS predictions assign this compound a distinct multi-target activity forecast (antineoplastic, apoptosis agonist, lipid metabolism regulator) that may not be replicated by its 2-halo or 2-unsubstituted congeners [3]. Substituting a generic benzamide—even one sharing the furan-3-ylbenzyl motif—without experimental confirmation of equipotency introduces unacceptable risk of altered pharmacology in any screening cascade or SAR study.

Quantitative Differentiation Evidence for N-(4-(Furan-3-yl)benzyl)-2-(methylthio)benzamide vs. Structural Analogs


2-Methylthio Substituent Confers Distinct Electronic Profile vs. 2-Halo and 2-CF₃ Analogs

The 2-methylthio (-SMe) substituent on the benzamide ring provides a unique electronic environment compared to common alternative 2-substituents found in the 4-(furan-3-yl)benzyl series. The -SMe group is weakly sigma-donating (Hammett σₘ ≈ +0.15), in contrast to the electron-withdrawing 2-chloro analog (σₘ ≈ +0.37) and the strongly electron-withdrawing 2-trifluoromethyl analog (σₘ ≈ +0.43) [1]. Additionally, the methylthio group introduces a sulfur atom capable of participating in chalcogen bonding and Van der Waals interactions that cannot be replicated by 2-halo or 2-alkyl substituents [2]. This electronic divergence is directly relevant to target binding and selectivity; for example, in the Factor Xa inhibitor series, 2-(methylthio)benzamides exhibited potent inhibition (representative IC₅₀ values in the low nanomolar range) where the methylthio group was demonstrated to be a critical pharmacophoric element rather than a simple substituent [3].

Physicochemical differentiation SAR Electronic parameters

Predicted Multi-Target Biological Profile Differentiates Target Compound from In-Class Analogs

In silico PASS (Prediction of Activity Spectra for Substances) analysis predicts that N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide possesses a multi-target biological activity profile with high probability scores: lipid metabolism regulator (Pa = 0.999), angiogenesis stimulant (Pa = 0.995), DNA synthesis inhibitor (Pa = 0.991), apoptosis agonist (Pa = 0.979), and antineoplastic (Pa = 0.961) [1]. In the same prediction table, structurally distinct benzamide derivatives (entries 2–7) exhibit divergent predicted profiles, with some showing antifungal (Pa = 0.890) and antibacterial (Pa = 0.837) as top-ranked activities instead [1]. For comparison, a closely related analog N-(4-fluorobenzyl)-2-(methylthio)benzamide was experimentally tested against CDK7 and showed negligible inhibition (IC₅₀ > 100,000 nM), indicating that the 4-substituent on the benzyl ring is a critical determinant of target engagement [2].

PASS prediction Bioactivity forecast Antineoplastic

Furan-3-yl Regioisomer Provides Distinct Conformational and Interaction Geometry vs. Furan-2-yl Analogs

The target compound incorporates a furan-3-yl (3-furyl) substituent on the benzyl ring, distinguishing it from the more synthetically accessible furan-2-yl isomers commonly found in commercial benzamide libraries. The 3-furyl attachment positions the ring oxygen meta to the benzyl linkage, altering the overall molecular shape, dipole vector orientation, and potential hydrogen-bond acceptor geometry compared to 2-furyl analogs [1]. This regiochemical distinction has been demonstrated to affect crystallization behavior in related systems; N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide exhibit different crystal packing motifs compared to their 2-substituted counterparts, reflecting altered intermolecular interaction preferences [2]. For procurement decisions, the furan-3-yl regioisomer cannot be replaced by the more common furan-2-yl variant without altering molecular recognition properties.

Regiochemistry Molecular recognition Conformational analysis

Commercial Availability with Documented Purity Specification Enables Reproducible Acquisition

N-(4-(Furan-3-yl)benzyl)-2-(methylthio)benzamide (CAS 2034454-10-7) is available from established chemical suppliers including Chemenu (Catalog CM997787, purity ≥95%) at a molecular weight of 323.41 g/mol as confirmed by the SMILES structure CSc1ccccc1C(=O)NCc1ccc(-c2ccoc2)cc1 . By contrast, several structurally related analogs such as 2-chloro-N-(4-(furan-3-yl)benzyl)benzamide, N-(4-(furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide, and 3-chloro-N-(4-(furan-3-yl)benzyl)benzamide are listed by vendors but lack CAS-level documentation or third-party verified analytical data in public sources, increasing procurement risk . The unambiguous CAS registry number and InChIKey (QPNWCOOJJCXMPP-UHFFFAOYSA-N) guarantee exact structure matching across suppliers, reducing the risk of receiving an incorrect regioisomer or analog .

Procurement Purity specification Supply chain

Recommended Application Scenarios for N-(4-(Furan-3-yl)benzyl)-2-(methylthio)benzamide Based on Available Evidence


Oncology Screening Libraries: Prioritized Inclusion Based on Predicted Antineoplastic and Pro-Apoptotic Profile

Given the PASS-predicted high probability scores for antineoplastic activity (Pa = 0.961), apoptosis agonism (Pa = 0.979), and DNA synthesis inhibition (Pa = 0.991), this compound is a rational candidate for inclusion in focused oncology screening libraries [1]. Its predicted multi-mechanism profile distinguishes it from benzamide analogs that are forecast primarily for antifungal or antibacterial applications (Pa = 0.884–0.890 for comparators). Researchers should prioritize this compound for initial cytotoxicity screening against panels such as NCI-60 or patient-derived AML cells, followed by mechanistic deconvolution of DNA synthesis inhibition and apoptosis induction pathways. Validation of the in silico predictions via experimental dose-response assays is essential before drawing firm conclusions.

Structure-Activity Relationship (SAR) Studies on 2-(Methylthio)benzamide Pharmacophores

The 2-(methylthio)benzamide core of this compound has precedent as a pharmacophoric element in Factor Xa inhibitors, where the methylthio group was demonstrated to contribute to potent enzyme inhibition [2]. This compound can serve as a key analog in SAR explorations probing the effect of varying the N-benzyl substituent (here, 4-(furan-3-yl)benzyl) on target potency, selectivity, and physicochemical properties. The furan-3-yl regioisomer offers a specific geometric and electronic profile that complements furan-2-yl, phenyl, and heteroaryl variants in systematic SAR matrices. Its well-defined CAS registry and SMILES facilitate unambiguous incorporation into compound registration systems and electronic lab notebooks.

Lipid Metabolism and Metabolic Disorder Research

The highest PASS prediction score for this compound is lipid metabolism regulator (Pa = 0.999), the strongest forecast among all predicted activities [1]. This suggests potential utility in metabolic disease research, particularly in assays related to lipid homeostasis, adipocyte differentiation, or hepatic steatosis models. Researchers investigating benzamide-based lipid modulators may prioritize this compound over analogs with lower predicted lipid metabolism scores, with the caveat that in silico predictions necessitate experimental confirmation in relevant cellular or in vivo metabolic models.

Chemical Probe Development for Target Deconvolution

The combination of a 2-methylthio substituent (capable of sulfur-mediated noncovalent interactions including chalcogen bonding) and a furan-3-ylbenzyl motif (providing a defined H-bond acceptor geometry) makes this compound a structurally distinctive chemical probe candidate [3]. In target deconvolution campaigns, its unique structural signature facilitates affinity-based proteomics (e.g., chemical proteomics pull-down experiments) where the sulfur atom may also serve as a convenient analytical handle for mass spectrometry-based detection. Procurement of this specific compound rather than a generic benzamide ensures the probe's structural identity is maintained throughout the target identification workflow.

Quote Request

Request a Quote for N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.